molecular formula C9H10ClNO B1430333 7-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1173183-85-1

7-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1430333
CAS No.: 1173183-85-1
M. Wt: 183.63 g/mol
InChI Key: MNCYCJSKIJWGKE-UHFFFAOYSA-N
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Description

“7-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . It is known to enhance cognition by attenuating DL-!a-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization .


Synthesis Analysis

The synthesis of new derivatives of 1,4-benzodiazepine-2-ones, which are similar to the compound , has been reported. These are synthesized using the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters .

Scientific Research Applications

Crystallography and Structural Analysis

Research by Chaudhuri, Helliwell, and Kundu (2001) on a structurally related compound, (Z)-7-Chloro-3-[(3-chlorophenyl)-methylidene]-4-p-tosyl-3,4-dihydro-2H-1,4-benzoxazine, revealed insights into its crystal structure, showcasing the molecule's planarity and conformational attributes. This study emphasizes the compound's structural complexity and potential for further exploration in material science and crystallography (Chaudhuri, Helliwell, & Kundu, 2001).

Synthesis and Chemical Properties

Gao et al. (2015) synthesized and characterized a related compound, N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine, providing a foundation for understanding the synthesis routes and structural characterizations of benzoxazine derivatives. This highlights the compound's versatility and potential for modification, which is crucial for developing new materials and pharmaceuticals (Gao, Qu, Ye, & Fu, 2015).

Antibacterial Activity

Kadian, Maste, and Bhat (2012) explored the antibacterial activity of 1,4-Benzoxazine analogues, including chloro-substituted derivatives. Their research demonstrated significant antibacterial efficacy against various strains, indicating the potential for these compounds to be developed as new antibacterial agents. This study showcases the compound's biologically relevant applications, particularly in addressing antibiotic resistance (Kadian, Maste, & Bhat, 2012).

Potential Industrial Applications

The work of Macias et al. (2009) on the bioactivity and ecological role of benzoxazinones, including derivatives of 7-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, underscores the compound's potential in agronomy, pest management, and pharmaceutical development. The study illuminates the broad spectrum of activity these compounds possess, from phytotoxic to antimicrobial effects, suggesting their versatility in various industrial applications (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Mechanism of Action

The compound is known to enhance cognition by attenuating DL-!a-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization . It is also reported to be one of the most active benzothiadiazine-derived positive allosteric modulators of AMPA-PAMs in vitro .

Properties

IUPAC Name

7-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-6-5-11-8-3-2-7(10)4-9(8)12-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCYCJSKIJWGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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